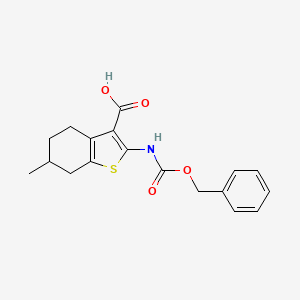

![molecular formula C14H20ClN3O2 B2638206 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride CAS No. 1052542-49-0](/img/structure/B2638206.png)

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

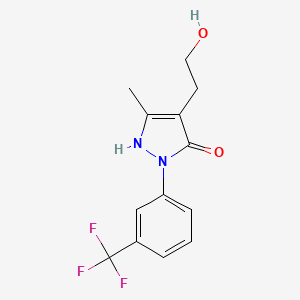

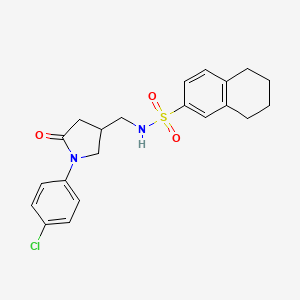

The compound “5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is a biochemical used for proteomics research . It is a derivative of 4-Methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Synthesis Analysis

4-Methoxyphenethylamine, a precursor for the synthesis of other organic compounds, is used in the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole poly(4-methoxyphenethylamine), required for the immobilization of nitrogenated bases and oligonucleotides .Molecular Structure Analysis

The molecular structure of “5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is complex. The compound contains a 4-Methoxyphenyl group attached to an oxadiazole ring, which is further connected to a pentan-1-amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” include a molecular weight of 297.78 . More detailed properties such as melting point, solubility, and stability under various conditions are not available from the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Several studies have focused on the synthesis of 1,2,4-oxadiazole derivatives, showcasing their potential in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial properties. Although not directly mentioning the exact compound , this study illustrates the broader class of 1,2,4-oxadiazole derivatives' potential in combating microbial infections (Bektaş et al., 2007).

Anticancer Evaluation

The synthesis of 1,2,4-oxadiazole derivatives has also been explored for their anticancer activities. Yakantham et al. (2019) designed and synthesized derivatives targeting human cancer cell lines, demonstrating good to moderate activity. This highlights the potential of 1,2,4-oxadiazole derivatives, including the specific compound of interest, in anticancer research (Yakantham et al., 2019).

Antiproliferative Activities

Ahsan et al. (2018) reported the synthesis and antiproliferative activity of new series of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs, demonstrating significant activity against various cancer cell lines. This study indicates the potential use of these derivatives, including the target compound, in cancer treatment research (Ahsan et al., 2018).

Nematocidal Activities

Research by Liu et al. (2022) into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed promising nematocidal activities. This suggests the utility of such compounds in developing new agents against nematode pests, indicating a broader agricultural application (Liu et al., 2022).

Synthesis and Characterization

The compound's synthesis and characterization are critical to understanding its potential applications. Studies like that by Taha et al. (2014) provide foundational knowledge on synthesizing and characterizing related 1,3,4-oxadiazole derivatives, essential for their application in various scientific research fields (Taha et al., 2014).

Eigenschaften

IUPAC Name |

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-18-12-8-6-11(7-9-12)14-16-13(19-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCGGPZNTHBQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

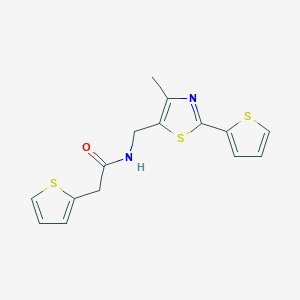

![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)

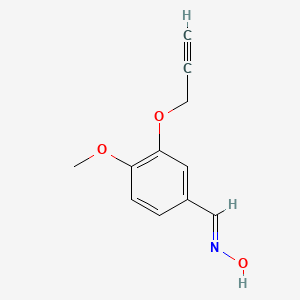

![2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol](/img/structure/B2638132.png)

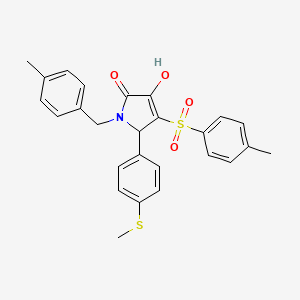

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)